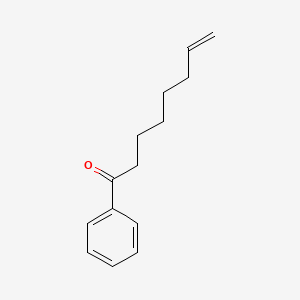![molecular formula C13H9N3O3S B14313248 4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol CAS No. 111962-91-5](/img/structure/B14313248.png)
4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 6th position of the benzothiazole ring and an amino group linked to a phenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol typically involves the following steps:
Nitration of 2-aminobenzenethiol: The starting material, 2-aminobenzenethiol, undergoes nitration to introduce the nitro group at the 6th position.
Cyclization: The nitrated product is then subjected to cyclization to form the benzothiazole ring.
Coupling with Phenol: The final step involves coupling the benzothiazole derivative with phenol under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of catalysts like samarium triflate can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are often used.
Substitution: Reagents like halogens and alkylating agents can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis.
Materials Science: The compound can be used in the development of fluorescent probes and optical materials.
Biological Research: It serves as a ligand in metal chelation studies and has shown potential as an enzyme inhibitor.
Mecanismo De Acción
The mechanism of action of 4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the cell wall in Mycobacterium tuberculosis . The nitro group plays a crucial role in its activity by undergoing reduction to form reactive intermediates that interact with the target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-nitrobenzothiazole: Similar structure but lacks the phenol moiety.
4-[(6-Nitro-1,3-benzothiazol-2-yl)diazenyl]phenol: Contains a diazenyl group instead of an amino group.
N-Methyl-2-{4-[(6-nitro-1,3-benzothiazol-2-yl)amino]-1H-pyrazol-1-yl}acetamide: Contains a pyrazole ring and an acetamide group
Uniqueness
4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol is unique due to the presence of both a nitro group and a phenol moiety, which confer distinct chemical reactivity and biological activity. Its ability to act as a ligand and its potential as an enzyme inhibitor make it a valuable compound in various research fields.
Propiedades
Número CAS |
111962-91-5 |
|---|---|
Fórmula molecular |
C13H9N3O3S |
Peso molecular |
287.30 g/mol |
Nombre IUPAC |
4-[(6-nitro-1,3-benzothiazol-2-yl)amino]phenol |
InChI |
InChI=1S/C13H9N3O3S/c17-10-4-1-8(2-5-10)14-13-15-11-6-3-9(16(18)19)7-12(11)20-13/h1-7,17H,(H,14,15) |
Clave InChI |
AVNFDFNLPLSLBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14313179.png)
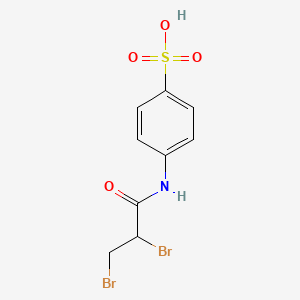
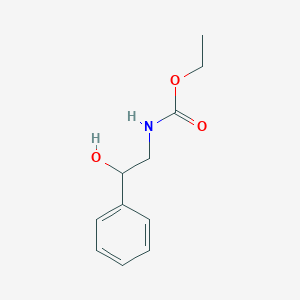
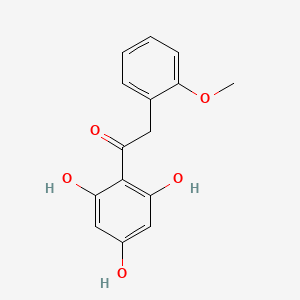
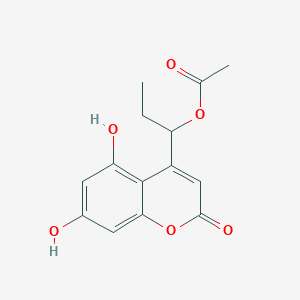
![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)
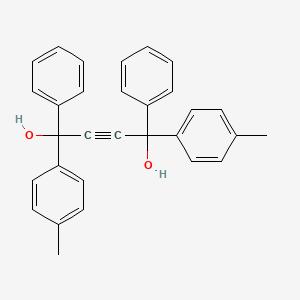
![Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl-](/img/structure/B14313202.png)
![Stannane, tributyl[1-(methoxymethoxy)hexyl]-](/img/structure/B14313205.png)
![5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14313206.png)
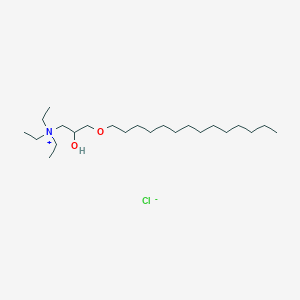
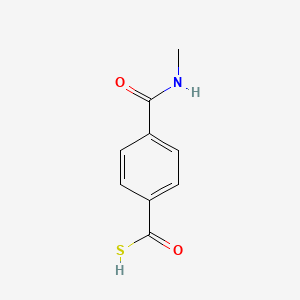
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)](/img/structure/B14313228.png)
